3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
Overview
Description
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is an organosulfur compound that features a bromine atom and a sulfone group attached to a dihydrothiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide typically involves the bromination of dihydro-2H-thiopyran-4(3H)-one followed by oxidation to introduce the sulfone group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS), while oxidation can be achieved using hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Azides, thiocyanates.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
- 3-Iododihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
- 3-Fluorodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
Uniqueness
3-Bromodihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific substitution reactions and may affect the compound’s biological activity.
Properties
IUPAC Name |
3-bromo-1,1-dioxothian-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGATGOIQOWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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